3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid
Overview
Description
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 and a molecular weight of 190.16 .
Molecular Structure Analysis
The linear formula of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is C9H6N2O3 . For more detailed structural information, you may refer to the compound’s InChI key or code .Physical And Chemical Properties Analysis
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid has a molecular weight of 190.16 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Drug Development
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid: is a key intermediate in the synthesis of various pharmacologically active quinazoline derivatives. These derivatives are known for their wide range of biological activities and are used in the development of drugs targeting diverse health conditions, including cancer, hypertension, and microbial infections .
Anticancer Research
Quinazoline derivatives have shown promise in anticancer research due to their ability to inhibit tyrosine kinase enzymes, which are crucial for the growth of cancer cells. The compound serves as a scaffold for creating new molecules that can be tested for their efficacy against various types of cancer .
Antibacterial and Antifungal Agents
The structural versatility of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid allows for the creation of compounds with potential antibacterial and antifungal properties. Researchers utilize this compound to develop new agents that can combat resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Applications
This compound is also used to synthesize derivatives with anti-inflammatory and analgesic properties. Such derivatives can lead to the development of new medications that provide relief from pain and inflammation without the side effects associated with current treatments .
Central Nervous System Disorders
Derivatives of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid are explored for their potential use in treating central nervous system disorders. They are investigated for their sedative, anticonvulsant, and anti-Parkinsonism activities, which could offer new avenues for therapy .
Organic Synthesis and Medicinal Chemistry Studies
In the realm of organic synthesis, this compound is a valuable building block for constructing complex molecular architectures. It is widely used in medicinal chemistry studies to understand the relationship between molecular structure and biological activity, aiding in the rational design of new drugs.
Safety and Hazards
properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955570 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33986-75-3 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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